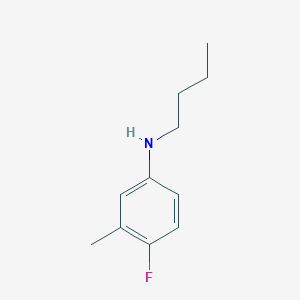

N-butyl-4-fluoro-3-methylaniline

Description

Significance of Aryl Fluorides as Building Blocks in Advanced Organic Synthesis

Aryl fluorides are crucial building blocks in the synthesis of a wide range of functional organic molecules. The incorporation of a fluorine atom into an aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. The carbon-fluorine bond is the strongest single bond to carbon, which imparts considerable thermal and chemical stability to the molecule. This stability is particularly advantageous in the design of pharmaceuticals and agrochemicals, leading to compounds with enhanced bioavailability and longer half-lives. The unique electronic nature of fluorine can also modulate the reactivity of the aromatic ring, enabling selective chemical transformations at other positions.

The Role of Substituted Anilines in Complex Molecular Architectures

Substituted anilines are versatile intermediates in organic chemistry, serving as precursors to a multitude of complex molecular structures. The amino group can be readily functionalized, and its directing effect in electrophilic aromatic substitution allows for the controlled introduction of various substituents onto the aromatic ring. This versatility makes substituted anilines indispensable in the synthesis of dyes, polymers, and, most notably, a wide array of pharmaceutical agents. Many drug molecules contain an aniline (B41778) or a derivative thereof, highlighting the importance of this scaffold in medicinal chemistry.

N-butyl-4-fluoro-3-methylaniline: Structural Context and Research Importance within Fluoroaniline (B8554772) Chemistry

Structurally, this compound combines the features of a fluorinated aromatic ring with an N-alkylated amino group and a methyl substituent. The fluorine atom at the 4-position and the methyl group at the 3-position on the aniline ring are expected to influence the compound's electronic and steric properties. The N-butyl group further modifies its lipophilicity and potential for intermolecular interactions.

Theoretically, this compound could serve as a valuable intermediate. For instance, the N-alkylation of halogenated anilines is a known synthetic strategy. A Korean patent describes a general method for the preparation of N-methylated halogen-substituted anilines, suggesting that a similar approach could be envisioned for the synthesis of this compound from 4-fluoro-3-methylaniline (B1294958). google.com The precursor, 4-fluoro-3-methylaniline, is a commercially available solid with a melting point of 34-38 °C. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-3-4-7-13-10-5-6-11(12)9(2)8-10/h5-6,8,13H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMQNBCJWBXWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of N Butyl 4 Fluoro 3 Methylaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions involving Fluoroanilines

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the modification of aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the context of N-butyl-4-fluoro-3-methylaniline, the fluorine atom can act as a leaving group, and the reactivity of the ring is modulated by the electronic properties of the amino and methyl substituents. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The presence of electron-withdrawing groups is crucial as they stabilize this intermediate, thereby facilitating the reaction. pressbooks.pub

Kinetic and Thermodynamic Parameters of SNAr Reactions

The kinetics of SNAr reactions are highly dependent on the nature of the solvent, the nucleophile, and the substituents on the aromatic ring. nih.govresearchgate.net Studies on analogous systems, such as the reaction of substituted anilines with activated aryl halides, provide insight into the potential behavior of this compound. The reaction rate is often influenced by base catalysis, where a base assists in the deprotonation of the zwitterionic intermediate formed after the initial nucleophilic attack. rsc.org

Kinetic investigations of SNAr reactions in various solvents demonstrate that both uncatalyzed and base-catalyzed pathways can be involved. rsc.orgresearchgate.net For instance, the reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778) in acetonitrile (B52724) proceeds mainly through a base-catalyzed pathway, while in DMSO, both pathways are observed. rsc.org The rate constants are significantly affected by the solvent's ability to stabilize the charged intermediates. nih.gov

Table 1: Illustrative Second-Order Rate Constants for SNAr Reactions of Amines

| Electrophile | Nucleophile | Solvent | Temperature (°C) | k_N (M⁻¹s⁻¹) |

| 1-Fluoro-2,4-dinitrobenzene | Aniline | Methanol | 25 | 0.43 |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 400 |

| 1-Chloro-2,4-dinitrobenzene | Aniline | Ethanol | 25 | 0.0041 |

| 1-Chloro-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 5.1 |

This table presents representative kinetic data for analogous SNAr reactions to illustrate the relative reactivity of different nucleophiles and leaving groups. The data is compiled from established literature on SNAr kinetics and is intended for comparative purposes.

Influence of N-Alkyl Substitution on Mechanistic Pathways

The substitution of a hydrogen atom on the amino group with an alkyl group, such as the butyl group in this compound, has a profound impact on the reactivity in SNAr reactions. N-alkylation generally decreases the rate of reaction compared to the corresponding primary aniline. rsc.orgresearchgate.net This reduction in reactivity is primarily attributed to increased steric hindrance. rsc.org

The steric bulk of the N-alkyl group can impede the approach of the nucleophilic nitrogen to the electrophilic carbon on the aromatic ring, thus raising the activation energy for the formation of the Meisenheimer complex. rsc.org Furthermore, the steric hindrance can also slow down the subsequent proton transfer step in base-catalyzed pathways. rsc.orgresearchgate.net For example, the reaction of N-methylaniline with 4-nitrophenyl 2,4,6-trinitrophenyl ether is significantly slower than the corresponding reaction with aniline, a factor attributed to this increased steric hindrance. rsc.org It is therefore expected that the N-butyl group would exert an even more significant steric effect, further reducing the nucleophilicity of the amine in SNAr reactions.

Electronic and Steric Effects of Fluoro and Methyl Substituents

The regiochemistry and rate of SNAr reactions are dictated by the electronic and steric effects of the substituents on the aromatic ring. researchgate.netrsc.org In this compound, the key substituents are the fluoro, methyl, and N-butylamino groups.

Fluoro Group: The fluorine atom is a good leaving group in SNAr reactions, especially when the ring is activated. Its high electronegativity makes the attached carbon atom more electrophilic. In fact, for SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens, a phenomenon attributed to the high electronegativity stabilizing the transition state of the rate-determining nucleophilic attack step. masterorganicchemistry.com

Methyl Group: The methyl group at the 3-position is an electron-donating group through an inductive effect. This effect slightly deactivates the ring towards nucleophilic attack by increasing the electron density on the aromatic system.

N-butylamino Group: The amino group is a strong electron-donating group through resonance, which generally deactivates the ring towards SNAr. chemistrysteps.comlibretexts.org However, its influence is position-dependent. When located ortho or para to the leaving group, its deactivating effect is more pronounced.

The combined electronic effects of the electron-donating methyl and amino groups would likely render the aromatic ring of this compound less susceptible to SNAr compared to an aniline with electron-withdrawing substituents.

Radical Pathways in Arylamine Transformations

Arylamines can undergo transformations through radical pathways, often initiated by single-electron transfer (SET) processes. These reactions can lead to the formation of nitrogen-centered radicals, specifically aminium radical cations, which are highly reactive intermediates. acs.org The generation of these radicals can be achieved through chemical oxidation, photoredox catalysis, or electrochemical methods. acs.orgfrontiersin.org

Once formed, the aminium radical of a molecule like this compound can participate in a variety of reactions, including intramolecular cyclizations to form heterocyclic structures or intermolecular C-N bond-forming reactions. acs.org The electrophilic nature of the aminium radical allows it to add to electron-rich systems such as alkenes and arenes. acs.org The specific pathways and products are influenced by the reaction conditions and the structure of the arylamine. The presence of substituents on the aromatic ring affects the stability and reactivity of the radical intermediate. ineosopen.org For instance, radical-mediated aryl migrations and desulfonylations have been developed as powerful synthetic tools. digitellinc.com

Derivatization Reactions of the Amine Functionality

The secondary amine functionality in this compound is a key site for chemical derivatization. Such reactions are not only important for synthesizing new compounds but also for analytical purposes, as they can improve the chromatographic properties of the amine. acs.orgnih.gov

A common and important derivatization reaction for anilines is acylation to form an amide. libretexts.org This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride. The acetylation of the amino group in this compound would convert the strongly activating N-butylamino group into a moderately activating N-acetyl-N-butylamino group. This transformation is synthetically useful as it attenuates the reactivity of the aromatic ring, preventing over-reactions such as polyhalogenation during electrophilic aromatic substitution. libretexts.org The acetyl group can often be removed later by hydrolysis to regenerate the amine. libretexts.org Other derivatization reactions can involve the formation of sulfonamides or reactions with other electrophiles targeting the lone pair of the nitrogen atom. sigmaaldrich.com

Regioselectivity and Chemoselectivity in Complex Reaction Systems

The presence of multiple functional groups and several distinct positions on the aromatic ring of this compound makes regioselectivity and chemoselectivity crucial considerations in its reactions. slideshare.netwikipedia.org

Regioselectivity in electrophilic aromatic substitution reactions on the benzene (B151609) ring is primarily governed by the directing effects of the existing substituents. The N-butylamino group is a powerful ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amine. chemistrysteps.combyjus.com In this molecule, the para position to the amine is occupied by the fluorine atom. The available ortho positions are at C2 and C6. The C2 position is also ortho to the methyl group, while the C6 position is meta to the methyl group. The steric bulk of the N-butylamino group and the methyl group at C3 would likely favor substitution at the less hindered C6 position.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, potential reaction sites include the secondary amine, the aromatic ring, and the C-F bond.

In reactions with strong electrophiles under acidic conditions (like nitration), the amine is likely to be protonated first, forming an anilinium ion. This deactivates the ring and becomes a meta-director. byjus.com

Under conditions suitable for SNAr, a strong nucleophile would preferentially attack the carbon bearing the fluorine atom.

Reagents targeting the amine, such as acyl chlorides, will react at the nitrogen atom.

Controlling the outcome of a reaction often requires careful choice of reagents and reaction conditions to favor one pathway over the others. For example, protecting the amine functionality by acylation can be used to direct subsequent reactions to the aromatic ring with controlled regioselectivity. libretexts.org

Advanced Spectroscopic and Structural Characterization of N Butyl 4 Fluoro 3 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For N-butyl-4-fluoro-3-methylaniline, ¹H, ¹³C, and ¹⁹F NMR studies offer a complete picture of its molecular framework.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum exhibits distinct signals for the aromatic protons, the N-H proton, and the protons of the n-butyl and methyl groups.

The chemical shifts (δ) of protons are influenced by neighboring electronegative atoms and functional groups. libretexts.orgyoutube.com Protons closer to electron-withdrawing groups are deshielded and appear at higher chemical shifts (downfield). youtube.com For instance, the protons on the carbon adjacent to the nitrogen atom in the butyl group will be shifted downfield compared to the terminal methyl protons of the same group. msu.edu The aromatic protons show complex splitting patterns due to coupling with each other and with the fluorine atom. thermofisher.com The N-H proton often appears as a broad signal, and its chemical shift can be concentration-dependent. msu.edu

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | Multiplet |

| N-H | Variable (often broad) | Singlet (broad) |

| N-CH₂ (butyl) | 2.9 - 3.4 | Triplet |

| -CH₂- (butyl) | 1.4 - 1.8 | Multiplet |

| -CH₂- (butyl) | 1.2 - 1.6 | Multiplet |

| -CH₃ (butyl) | 0.8 - 1.0 | Triplet |

| Ar-CH₃ | 2.0 - 2.5 | Singlet |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. oregonstate.edu The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. libretexts.org In this compound, the aromatic carbons exhibit a range of chemical shifts influenced by the fluorine, methyl, and N-butylamino substituents. kpi.ua The carbon atom bonded to the electronegative fluorine atom will show a characteristic downfield shift. libretexts.org Similarly, the carbon atoms of the n-butyl group will have distinct signals, with the carbon directly attached to the nitrogen appearing at a higher chemical shift. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-F (Aromatic) | 150 - 165 |

| C-N (Aromatic) | 140 - 150 |

| C-CH₃ (Aromatic) | 120 - 140 |

| Aromatic CH | 110 - 130 |

| N-CH₂ (butyl) | 40 - 50 |

| -CH₂- (butyl) | 30 - 35 |

| -CH₂- (butyl) | 19 - 25 |

| -CH₃ (butyl) | 13 - 15 |

| Ar-CH₃ | 15 - 25 |

¹⁹F NMR for Characterizing Fluorine Substituent Environments

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool specifically for analyzing fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. wikipedia.org The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the other substituents on the aromatic ring. acs.orgrsc.org The coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) can provide additional structural information, often resulting in complex multiplets in both the ¹H and ¹⁹F spectra. thermofisher.comazom.com The large chemical shift dispersion in ¹⁹F NMR helps to resolve signals even in complex molecules. thermofisher.com

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion typically involves the loss of small, stable fragments. Common fragmentation pathways for N-alkylanilines include cleavage of the bond beta to the nitrogen atom, leading to the loss of an alkyl radical, and fragmentation of the alkyl chain itself. The presence of the fluoro and methyl groups on the aromatic ring will also influence the fragmentation pattern, potentially leading to characteristic fragment ions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, the FT-IR and Raman spectra will exhibit distinct bands corresponding to the various functional groups.

Key vibrational modes include:

N-H stretching: A characteristic absorption in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. libretexts.orgresearchgate.net For secondary amines like N-butylaniline, a single band is expected. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl and methyl groups appears below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations typically occur in the region of 1450-1600 cm⁻¹.

C-N stretching: This vibration is usually observed in the range of 1250-1350 cm⁻¹. materialsciencejournal.org

C-F stretching: A strong absorption band in the IR spectrum, typically found in the 1000-1300 cm⁻¹ region.

NH₂ wagging and rocking: These out-of-plane and in-plane bending vibrations occur at lower frequencies. ias.ac.in

The specific frequencies can be influenced by the electronic effects of the substituents on the aniline (B41778) ring. royalsocietypublishing.org

Computational and Theoretical Investigations of N Butyl 4 Fluoro 3 Methylaniline

Quantitative Structure-Reactivity Relationships (QSRR)Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. Such models are valuable for predicting the reactivity of new or untested compounds.

While general principles of these computational methods are well-established and have been applied to a wide range of similar aromatic amines, specific data for N-butyl-4-fluoro-3-methylaniline is not present in the available scientific literature. Consequently, the creation of detailed data tables and in-depth research findings as requested is not feasible at this time. Further progress on this topic would necessitate original experimental or computational research to be performed on this specific compound.

Utilization of N Butyl 4 Fluoro 3 Methylaniline As a Synthetic Building Block

Precursor in the Synthesis of Fluorinated Aromatic Amines and Derivatives

There is no specific information available in the surveyed literature detailing the role of N-butyl-4-fluoro-3-methylaniline as a precursor for the synthesis of other fluorinated aromatic amines and their derivatives. While the parent compound, 4-fluoro-3-methylaniline (B1294958), can be used to synthesize derivatives like 4-methoxy-3′-methyl-4′-fluorobiphenyl, no such synthetic pathways have been documented starting from its N-butylated form. sigmaaldrich.com

Role in the Construction of Nitrogen-Containing Heterocyclic Systems

No published research could be found that describes the use of this compound in the construction of nitrogen-containing heterocyclic systems. The reactivity of the aniline (B41778) nitrogen and the potential for reactions involving the aromatic ring are general characteristics of such compounds, but specific examples or methodologies involving this compound are not documented.

Strategies for Further Functionalization and Molecular Diversification

There are no documented strategies in the scientific literature for the further functionalization and molecular diversification of this compound. General synthetic strategies applicable to secondary anilines could theoretically be applied, but no specific research has been published on this particular compound.

Future Research Directions in Fluorinated Anilines and N Butyl 4 Fluoro 3 Methylaniline Chemistry

Development of Green and Sustainable Synthetic Routes

The synthesis of fluorinated organic compounds has traditionally relied on methods that can be hazardous and environmentally taxing. A major thrust of future research is the development of greener and more sustainable synthetic protocols for fluorinated anilines.

Recent advancements have demonstrated the potential for catalyst-free fluorination of aniline (B41778) derivatives, presenting a facile and efficient green chemistry approach. researchgate.net These methods often provide high yields and a broad tolerance for various functional groups, while also simplifying purification processes by avoiding column chromatography. researchgate.net

Another promising green alternative involves the use of less toxic and more readily available reagents. For instance, carbon dioxide (CO₂) and carbon disulfide (CS₂) are being explored as benign C1 sources for the synthesis of fluorinated amines. nih.govacs.org Additionally, the development of novel deoxyfluorination reagents derived from sulfur hexafluoride (SF₆) offers a greener substitute for traditional reagents. acs.org

Photoinduced methods, utilizing visible light and organophotocatalytic systems, represent a mild and sustainable approach for the fluoroalkylation of anilines. nih.gov These operationally simple and practical transition-metal-free methods provide access to a wide range of difluoroalkyl anilines under gentle conditions. nih.gov The development of such protocols is of current interest in chemical organic synthesis due to their sustainability. nih.gov

Future work in this area will likely focus on:

Expanding the substrate scope of these green methods to include a wider variety of aniline precursors.

Optimizing reaction conditions to minimize energy consumption and waste generation.

Developing recyclable catalytic systems to further enhance the sustainability of these processes.

Exploration of Novel Catalytic Systems for Enhanced Efficiency

The efficiency of synthetic routes to fluorinated anilines is critically dependent on the catalytic systems employed. The exploration of novel catalysts is therefore a cornerstone of future research, aiming to improve yields, selectivity, and reaction rates.

Transition-metal catalysis, particularly with copper, has shown promise in the direct fluorination of C(sp³)-H bonds to produce α-fluorinated α-amino acid derivatives. nih.gov A proposed Cu(II) catalytic single-electron transfer (SET) oxidative addition mechanism highlights the potential for developing new coordinating copper-based catalysts for these transformations. nih.gov

Photoredox catalysis is another rapidly evolving area. The use of organophotocatalysts, such as Eosin Y, under visible light irradiation has been shown to be effective for the difluoroalkylation of anilines. acs.org The proposed mechanism involves the generation of radical species through a series of single-electron transfer events, leading to the formation of the desired fluorinated product. acs.org

Furthermore, the formation of an electron donor-acceptor (EDA) complex between anilines and fluorinated reagents can be exploited as an efficient and straightforward strategy for preparing difluoroalkyl derivatives without the need for a transition metal. nih.gov

Future research will likely concentrate on:

The design and synthesis of new, more active, and selective catalysts, including those based on earth-abundant metals.

The development of enantioselective catalytic systems for the synthesis of chiral fluorinated anilines.

The investigation of metallaphotoredox catalysis to access novel reaction pathways. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational methods are becoming indispensable tools for understanding and predicting the behavior of fluorinated compounds. nih.gov Advanced computational modeling offers a powerful approach to accelerate the discovery and development of new fluorinated anilines and their applications.

Quantum chemistry calculations, such as those using Hartree-Fock theory, can be employed to investigate the chemical properties of fluorinated compounds. emerginginvestigators.org These studies can evaluate molecular geometry, charge distribution, and frontier molecular orbitals to predict the stability and reactivity of novel fluorinated anilines. emerginginvestigators.org For instance, computational studies have shown that fluorination can enhance the chemical stability of heterocyclic drugs. emerginginvestigators.org

Computational modeling is also crucial for understanding the subtle effects of fluorine substitution on intermolecular interactions. For example, the fluorination of anilines can influence their hydrogen bonding capabilities and π-stacking interactions. nih.gov Computational analysis can help elucidate these effects and predict how a fluorine atom will impact the binding of a ligand to a protein. nih.gov

Key areas for future computational research include:

The development of more accurate and efficient computational models for predicting the properties of fluorinated compounds.

The use of machine learning and artificial intelligence to screen virtual libraries of fluorinated anilines for desired properties.

The computational investigation of reaction mechanisms to guide the development of new synthetic methods and catalysts.

Expansion of the Chemical Space of N-butyl-4-fluoro-3-methylaniline Analogs for Fundamental Research

While this compound holds promise, a deeper understanding of its structure-activity relationships requires the synthesis and study of a diverse range of its analogs. Expanding the chemical space around this core structure is a critical direction for fundamental research.

The synthesis of novel analogs can be achieved by leveraging the synthetic strategies developed for other fluorinated amines. nih.govacs.org This could involve modifying the N-butyl group, introducing different substituents on the aniline ring, or altering the position of the fluorine and methyl groups.

The investigation of these analogs will provide valuable insights into how structural modifications influence the compound's physicochemical properties, such as its lipophilicity, electronic profile, and metabolic stability. This knowledge is essential for the rational design of new molecules with tailored characteristics for specific applications.

Future research in this area will focus on:

The parallel synthesis of libraries of this compound analogs to accelerate the exploration of chemical space.

The detailed physicochemical characterization of these analogs to build comprehensive structure-property relationship models.

The use of these analogs as chemical probes to investigate biological systems or as building blocks for the synthesis of more complex molecules.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.